molecular formula C20H26O3 B569250 (6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one CAS No. 438244-33-8

(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one

Cat. No.: B569250
CAS No.: 438244-33-8
M. Wt: 314.4 g/mol
InChI Key: RONQVEAZNZIVHW-PYMHPSGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one is a synthetic steroidal compound. It is structurally related to other steroid hormones and has been studied for its potential applications in various fields, including medicine and biology. This compound is known for its unique chemical structure, which includes hydroxyl groups at the 6 and 17 positions, and a triple bond at the 20 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common synthetic route includes the following steps:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Dehydrogenation: Formation of double bonds within the steroid structure.

    Alkyne Formation: Introduction of a triple bond at the 20 position through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double or triple bonds to single bonds.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular functions. The compound’s effects are mediated through its ability to influence various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    17alpha-Estradiol: A stereoisomer of estradiol with similar anti-inflammatory properties.

    Alfatradiol: Another stereoisomer used in the treatment of androgenic alopecia.

Uniqueness

(6alpha,17alpha)-6,17-Dihydroxy-19-norpregn-4-en-20-yn-3-one is unique due to its specific structural features, such as the hydroxyl groups at the 6 and 17 positions and the triple bond at the 20 position. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

438244-33-8

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(6S,8R,9S,10R,13S,14S,17S)-17-ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17-18,22-23H,4-9,11H2,2H3/t13-,14-,15-,17+,18+,19+,20-/m1/s1

InChI Key

RONQVEAZNZIVHW-PYMHPSGOSA-N

SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@@]2(C#C)O)O

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O

Synonyms

(6S,8R,9S,10R,13S,14S,17R)-17-Ethynyl-6,17-dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.